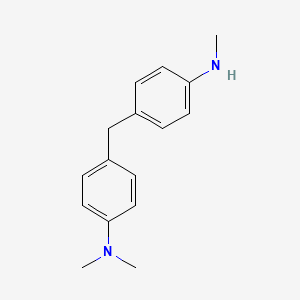
Benzenamine, N,N-dimethyl-4-((4-(methylamino)phenyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N,N-dimethyl-4-((4-(methylamino)phenyl)methyl)- is an organic compound with a complex structure. It is a derivative of benzenamine, where the amino group is substituted with two methyl groups and a 4-((4-(methylamino)phenyl)methyl) group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-dimethyl-4-((4-(methylamino)phenyl)methyl)- typically involves the reaction of benzenamine derivatives with methylating agents. One common method is the reaction of 4-((4-(methylamino)phenyl)methyl)benzenamine with dimethyl sulfate or methyl iodide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or platinum on carbon can enhance the reaction rate and selectivity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,N-dimethyl-4-((4-(methylamino)phenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially in the presence of halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitro-substituted aromatic compounds.
Scientific Research Applications
Benzenamine, N,N-dimethyl-4-((4-(methylamino)phenyl)methyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with antimicrobial or anticancer properties.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various chemical formulations.
Mechanism of Action
The mechanism of action of Benzenamine, N,N-dimethyl-4-((4-(methylamino)phenyl)methyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or interference with DNA replication processes.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N,N-dimethyl-4-(phenylazo)-: Known for its use in dye synthesis.
Benzenamine, 4-methoxy-N,N-dimethyl-: Used in the production of pharmaceuticals and as an intermediate in organic synthesis.
Benzenamine, 4,4’-methylenebis[N,N-dimethyl-: Employed in the manufacture of polymers and resins.
Uniqueness
Benzenamine, N,N-dimethyl-4-((4-(methylamino)phenyl)methyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.
Properties
CAS No. |
53477-27-3 |
|---|---|
Molecular Formula |
C16H20N2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)phenyl]methyl]-N-methylaniline |
InChI |
InChI=1S/C16H20N2/c1-17-15-8-4-13(5-9-15)12-14-6-10-16(11-7-14)18(2)3/h4-11,17H,12H2,1-3H3 |
InChI Key |
JMULIAGRGJQNJJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)CC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















